molecular formula C19H19FN2O4 B2657968 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide CAS No. 887463-23-2

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2657968
CAS No.: 887463-23-2
M. Wt: 358.369
InChI Key: XVRUGRAECMOGOV-UHFFFAOYSA-N
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Description

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which is then coupled with 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and pyrrolidinone-based molecules. Examples are:

Uniqueness

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,3-dimethoxybenzamide is unique due to its combination of a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-25-16-8-4-7-15(18(16)26-2)19(24)21-13-10-17(23)22(11-13)14-6-3-5-12(20)9-14/h3-9,13H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRUGRAECMOGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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